molecular formula C8H14O2 B13811158 3-(2-Methoxypropoxy)-1-butyne CAS No. 55702-66-4

3-(2-Methoxypropoxy)-1-butyne

Cat. No.: B13811158
CAS No.: 55702-66-4
M. Wt: 142.20 g/mol
InChI Key: PAADLSPKMNKTRP-UHFFFAOYSA-N
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Description

3-(2-Methoxypropoxy)-1-butyne is an organic compound with the molecular formula C8H14O2 It is characterized by the presence of a methoxypropoxy group attached to a butyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxypropoxy)-1-butyne typically involves the reaction of 3-butyne-1-ol with 2-methoxypropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:

3-Butyne-1-ol+2-Methoxypropyl chlorideK2CO3,DMFThis compound\text{3-Butyne-1-ol} + \text{2-Methoxypropyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{this compound} 3-Butyne-1-ol+2-Methoxypropyl chlorideK2​CO3​,DMF​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxypropoxy)-1-butyne can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation of the triple bond can yield the corresponding alkane using catalysts such as palladium on carbon.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3-(2-Methoxypropoxy)-1-butanal.

    Reduction: Formation of 3-(2-Methoxypropoxy)-1-butane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxypropoxy)-1-butyne has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxypropoxy)-1-butyne involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethoxy)-1-butyne
  • 3-(2-Ethoxypropoxy)-1-butyne
  • 3-(2-Methoxypropoxy)-1-pentyne

Uniqueness

3-(2-Methoxypropoxy)-1-butyne is unique due to its specific methoxypropoxy group, which imparts distinct chemical and physical properties compared to other similar compounds

Properties

CAS No.

55702-66-4

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

3-(2-methoxypropoxy)but-1-yne

InChI

InChI=1S/C8H14O2/c1-5-7(2)10-6-8(3)9-4/h1,7-8H,6H2,2-4H3

InChI Key

PAADLSPKMNKTRP-UHFFFAOYSA-N

Canonical SMILES

CC(COC(C)C#C)OC

Origin of Product

United States

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